molecular formula C10H12N2O B1252984 (S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde CAS No. 38840-03-8

(S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B1252984
CAS No.: 38840-03-8
M. Wt: 176.21 g/mol
InChI Key: GQLSEYOOXBRDFZ-SNVBAGLBSA-N
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Description

(S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chiral compound that features a pyrrolidine ring substituted with a pyridin-3-yl group and an aldehyde functional group

Scientific Research Applications

(S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is used in the development of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and pyrrolidine derivatives.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving appropriate precursors.

    Introduction of Pyridin-3-yl Group: The pyridin-3-yl group is introduced via nucleophilic substitution or coupling reactions.

    Aldehyde Functionalization: The aldehyde group is introduced through oxidation reactions, often using reagents like pyridinium chlorochromate or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridin-3-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: (2S)-2-(Pyridin-3-yl)pyrrolidine-1-carboxylic acid.

    Reduction: (2S)-2-(Pyridin-3-yl)pyrrolidine-1-methanol.

    Substitution: Various substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of (S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The pyridin-3-yl group can engage in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(Pyridin-2-yl)pyrrolidine-1-carbaldehyde: Similar structure but with the pyridinyl group at the 2-position.

    (2S)-2-(Pyridin-4-yl)pyrrolidine-1-carbaldehyde: Similar structure but with the pyridinyl group at the 4-position.

    (2S)-2-(Pyridin-3-yl)pyrrolidine-1-methanol: Similar structure but with a primary alcohol instead of an aldehyde.

Uniqueness

(S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the specific positioning of the pyridin-3-yl group and the presence of the aldehyde functional group. This combination imparts distinct reactivity and binding properties, making it valuable for targeted synthesis and biological applications.

Properties

IUPAC Name

(2S)-2-pyridin-3-ylpyrrolidine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-8-12-6-2-4-10(12)9-3-1-5-11-7-9/h1,3,5,7-8,10H,2,4,6H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLSEYOOXBRDFZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553004
Record name (2S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38840-03-8
Record name (2S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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